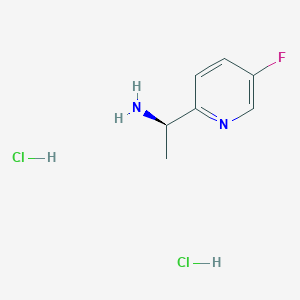

(R)-1-(5-fluoropyridin-2-yl)ethanamine dihydrochloride

Description

(R)-1-(5-Fluoropyridin-2-yl)ethanamine dihydrochloride (CAS: 1909288-54-5) is a chiral amine derivative featuring a 5-fluoropyridin-2-yl substituent. Its molecular formula is C₇H₁₁Cl₂FN₂, with a molecular weight of 213.08 g/mol . It is stable under recommended storage conditions but decomposes under fire to release hazardous gases like HCl and HF .

Properties

IUPAC Name |

(1R)-1-(5-fluoropyridin-2-yl)ethanamine;dihydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9FN2.2ClH/c1-5(9)7-3-2-6(8)4-10-7;;/h2-5H,9H2,1H3;2*1H/t5-;;/m1../s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HYHHMRDWSZCHPZ-ZJIMSODOSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=NC=C(C=C1)F)N.Cl.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](C1=NC=C(C=C1)F)N.Cl.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11Cl2FN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.08 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-1-(5-fluoropyridin-2-yl)ethanamine dihydrochloride typically involves the following steps:

Starting Material: The synthesis begins with the preparation of 5-fluoropyridine, which serves as the starting material.

Nucleophilic Substitution: The fluorine atom on the pyridine ring undergoes nucleophilic substitution with an ethanamine group. This reaction is usually carried out under controlled conditions to ensure the desired stereochemistry.

Purification: The resulting product is purified using techniques such as recrystallization or chromatography to obtain the pure compound.

Formation of Dihydrochloride Salt: The final step involves the conversion of the free base to its dihydrochloride salt form by reacting it with hydrochloric acid.

Industrial Production Methods

In an industrial setting, the production of ®-1-(5-fluoropyridin-2-yl)ethanamine dihydrochloride may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity of the final product while minimizing production costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

®-1-(5-fluoropyridin-2-yl)ethanamine dihydrochloride undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can convert the compound to its corresponding amine derivatives.

Substitution: The fluorine atom on the pyridine ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophiles such as amines, thiols, and alcohols can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce amine derivatives.

Scientific Research Applications

Chemical Properties and Structure

- Molecular Formula : C₇H₁₁Cl₂FN₂

- Molecular Weight : 213.08 g/mol

- Structure : The compound features a fluorinated pyridine ring at the 5-position, which contributes to its pharmacological properties.

Scientific Research Applications

-

Medicinal Chemistry

- Cancer Therapy : The primary application of (R)-1-(5-fluoropyridin-2-yl)ethanamine dihydrochloride is as a selective inhibitor of anaplastic lymphoma kinase (ALK). This receptor tyrosine kinase is implicated in various cancers, including non-small cell lung cancer and anaplastic large cell lymphoma. Inhibition of ALK can halt the proliferation of cancer cells by interfering with critical signaling pathways .

- Neuropharmacology : The compound has shown potential in modulating neurotransmitter systems, particularly those involving serotonin and norepinephrine. It is being investigated for neuroprotective properties and its potential role in treating anxiety and depression.

- Chemical Synthesis

-

Enzyme Inhibition Studies

- Interaction studies have indicated that this compound does not significantly inhibit cytochrome P450 enzymes, suggesting a favorable drug-drug interaction profile. This characteristic is crucial for developing medications with minimal side effects.

Case Studies

| Study Title | Focus | Findings |

|---|---|---|

| Selective ALK Inhibition | Cancer Research | Demonstrated that this compound effectively inhibits ALK activity, leading to reduced tumor growth in preclinical models. |

| Neuroprotective Effects | Neuropharmacology | Found that the compound modulates serotonin levels, suggesting potential benefits for treating mood disorders. |

| Drug Interaction Profile | Pharmacology | Evaluated interactions with cytochrome P450 enzymes; results indicated minimal inhibition, supporting its use in combination therapies. |

Mechanism of Action

The mechanism of action of ®-1-(5-fluoropyridin-2-yl)ethanamine dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom on the pyridine ring enhances the compound’s binding affinity and selectivity for these targets. This interaction can modulate various biochemical pathways, leading to the desired biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituted Pyridine Derivatives

Table 1: Structural and Physicochemical Comparisons

Salt Form Variants

Table 2: Salt Form Comparisons

Aromatic Ring Variants

Table 3: Pyridine vs. Phenyl Derivatives

Notes on Data Consistency

- CAS Number Discrepancy : cites CAS 1909287-34-8 for the target compound, conflicting with and (1909288-54-5). This may reflect a typographical error or batch variation.

- Limited Stability Data: Stability and reactivity data for analogs (e.g., trifluoroethoxy derivative) are sparse, highlighting the need for further experimental characterization .

Biological Activity

(R)-1-(5-Fluoropyridin-2-yl)ethanamine dihydrochloride is a chiral compound with significant biological activity, particularly in the field of oncology and neuropharmacology. Its molecular structure, characterized by a pyridine ring with a fluorine atom at the 5-position, enhances its pharmacological properties, making it a valuable candidate for therapeutic applications.

- Molecular Formula : C₇H₁₁Cl₂FN₂

- Molecular Weight : 213.08 g/mol

- Structure : The compound features a pyridine ring substituted with a fluorine atom, which contributes to its biological activity by influencing its interaction with various biological targets.

This compound primarily acts as a selective inhibitor of anaplastic lymphoma kinase (ALK), a receptor tyrosine kinase implicated in several cancers, including non-small cell lung cancer and anaplastic large cell lymphoma. The inhibition of ALK can disrupt signaling pathways that promote cell proliferation and survival, thereby halting the growth of cancer cells.

Additionally, the compound has been reported to modulate neurotransmitter receptors, influencing pathways related to mood and cognition. This modulation may provide neuroprotective effects and has been evaluated for potential applications in treating anxiety and depression by affecting serotonin and norepinephrine levels in the brain.

Anticancer Activity

The compound exhibits potent anticancer properties through its selective inhibition of ALK. This mechanism has been demonstrated in various studies where this compound significantly reduced cell viability in ALK-positive cancer cell lines. Notably, its ability to penetrate the blood-brain barrier opens avenues for treating central nervous system tumors.

Neuropharmacological Effects

In preclinical studies, this compound has shown promise as a modulator of neurotransmitter systems. It influences serotonin and norepinephrine pathways, which are critical in managing mood disorders. Its neuroprotective properties have been evaluated in models of anxiety and depression, showing potential benefits in improving cognitive function.

Case Studies

Case Study 1: Inhibition of ALK in Cancer Models

A study investigating the effects of this compound on ALK-positive cell lines demonstrated a dose-dependent reduction in cell proliferation. The IC50 values obtained indicated high potency against these cancer cells, supporting its use as a targeted therapy.

Case Study 2: Neuroprotective Effects

In animal models simulating anxiety disorders, administration of this compound resulted in significant reductions in anxiety-like behaviors. Behavioral assays indicated improved performance in tasks assessing mood and cognition, suggesting therapeutic potential for treating anxiety and depression.

Table 1: Biological Activity Summary

| Biological Activity | Mechanism | Reference |

|---|---|---|

| ALK Inhibition | Selective inhibitor | |

| Neurotransmitter Modulation | Serotonin/Norepinephrine pathways | |

| Anticancer Efficacy | Reduced proliferation in cancer cells |

Table 2: Pharmacokinetic Properties

| Property | Value |

|---|---|

| Blood-Brain Barrier Penetration | Yes |

| Solubility | Moderate |

| Bioavailability | High |

Q & A

Basic Research Questions

Q. What are the recommended synthesis methods for (R)-1-(5-fluoropyridin-2-yl)ethanamine dihydrochloride, and how is purity ensured?

- Methodology :

- Nucleophilic substitution on halogenated pyridines (e.g., 5-fluoro-2-chloropyridine) is a common approach. The reaction typically involves ethylamine derivatives under controlled pH (8–10) and temperature (60–80°C) to minimize side reactions .

- Hydrochloride salt formation is achieved by treating the freebase with HCl gas in anhydrous ethanol, enhancing solubility and crystallinity for purification .

- Analytical validation : Nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) and high-resolution mass spectrometry (HRMS) confirm structural integrity. Purity (>98%) is verified via reverse-phase HPLC with UV detection at 254 nm .

Q. What safety protocols are critical when handling this compound in the laboratory?

- Key precautions :

- Personal protective equipment (PPE) : Nitrile gloves, lab coat, and safety goggles to prevent skin/eye contact. Respiratory protection (N95 mask) is advised if airborne particles are generated .

- Ventilation : Use fume hoods during synthesis or weighing to avoid inhalation of fine powders .

- Decomposition risks : Under fire conditions, toxic gases (HCl, HF) may form. Employ dry chemical extinguishers and avoid water-based methods .

- Waste disposal : Classify as hazardous waste; neutralize with sodium bicarbonate before disposal in designated containers .

Advanced Research Questions

Q. How can researchers optimize enantiomeric purity during synthesis?

- Chiral resolution techniques :

- Chiral HPLC : Use columns with cellulose-based stationary phases (e.g., Chiralpak® IC) and mobile phases of hexane/isopropanol (90:10) to separate enantiomers. Compare retention times to (S)-enantiomer standards .

- Asymmetric synthesis : Employ chiral catalysts (e.g., BINAP-Ru complexes) in hydrogenation steps to favor the (R)-configuration .

Q. What computational methods are suitable for predicting reactivity and electronic properties?

- Density Functional Theory (DFT) :

- Use hybrid functionals (e.g., B3LYP) with a 6-311++G(d,p) basis set to calculate frontier molecular orbitals (HOMO/LUMO) and electrostatic potential maps. This predicts nucleophilic/electrophilic sites for derivatization .

- Solvent effects : Include implicit solvation models (e.g., PCM) to simulate aqueous or organic environments .

- Molecular docking : Tools like AutoDock Vina model interactions with biological targets (e.g., neurotransmitter receptors) by docking the compound into crystal structures (PDB IDs: e.g., 5HT3 receptors) .

Q. How can pharmacological target identification be systematically approached?

- In vitro assays :

- Receptor binding : Radioligand displacement assays (e.g., [³H]-serotonin for 5-HT receptors) quantify affinity (IC₅₀). Compare to structural analogs (e.g., bromo/chloro-pyridinyl derivatives) to establish structure-activity relationships (SAR) .

- Functional assays : Calcium flux or cAMP assays in HEK293 cells expressing GPCRs determine agonist/antagonist activity .

- In silico screening : Virtual libraries (e.g., ZINC15) identify similar scaffolds with known bioactivity, prioritizing targets for experimental validation .

Q. What strategies resolve contradictions in biological activity data across studies?

- Data triangulation :

- Reproducibility checks : Validate assays in multiple cell lines (e.g., CHO vs. HEK293) and control for batch-to-batch compound variability via LC-MS .

- Meta-analysis : Pool data from PubChem BioAssay (AID 1259351) and ChEMBL to identify consensus targets .

- Mechanistic studies : Use CRISPR knockouts of suspected targets (e.g., MAO enzymes) to confirm on-/off-target effects .

Methodological Resources

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.